molecular formula C6H3BrClF2N B13714447 3-Bromo-5-chloro-2,6-difluoroaniline

3-Bromo-5-chloro-2,6-difluoroaniline

Cat. No.: B13714447
M. Wt: 242.45 g/mol
InChI Key: KMXUIZVYVLVJFI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluoroaniline is an organofluorine compound with the molecular formula C6H3BrClF2N It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluoroaniline typically involves halogenation reactions. One common method is the halogenation of 2,6-difluoroaniline, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents (e.g., bromine, chlorine), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized aniline derivatives .

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2,6-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of multiple halogen atoms allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

3-bromo-5-chloro-2,6-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2

InChI Key

KMXUIZVYVLVJFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)F)Cl

Origin of Product

United States

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